molecular formula C19H17NO B14245482 Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- CAS No. 211426-58-3

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)-

Cat. No.: B14245482
CAS No.: 211426-58-3
M. Wt: 275.3 g/mol
InChI Key: BRBTXCQFEZWLBJ-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- is a heterocyclic compound containing an oxazole ring. This compound is notable for its unique structure, which includes a phenanthrene moiety. Oxazoles are known for their presence in various natural products and their importance in medicinal chemistry due to their biological activities.

Preparation Methods

The synthesis of oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Chemical Reactions Analysis

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) or bromotrichloromethane.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of more aromatic oxazole derivatives .

Scientific Research Applications

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and biological activities.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- can be compared with other similar compounds, such as:

The uniqueness of oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- lies in its phenanthrene moiety, which can impart additional biological activities and chemical reactivity compared to simpler oxazole derivatives.

Properties

CAS No.

211426-58-3

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

4,4-dimethyl-2-phenanthren-9-yl-5H-1,3-oxazole

InChI

InChI=1S/C19H17NO/c1-19(2)12-21-18(20-19)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-11H,12H2,1-2H3

InChI Key

BRBTXCQFEZWLBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC3=CC=CC=C3C4=CC=CC=C42)C

Origin of Product

United States

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